molecular formula C23H29N3O6S2 B2389582 Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-62-8

Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2389582
CAS No.: 449767-62-8
M. Wt: 507.62
InChI Key: BBZVXTMOEDZMAM-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H29N3O6S2 and its molecular weight is 507.62. The purity is usually 95%.
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Biological Activity

Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C23H29N3O6S2C_{23}H_{29}N_{3}O_{6}S_{2} and a molecular weight of 507.62 g/mol, features a complex structure that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The compound is characterized by the following structural features:

  • Heterocyclic Framework : The tetrahydrothieno[2,3-c]pyridine core provides a unique scaffold that may influence its biological interactions.
  • Morpholinosulfonyl Group : This moiety is known for enhancing solubility and bioavailability, potentially improving the compound's pharmacokinetic properties.
  • Benzamide Functionality : The presence of the benzamide group is often associated with various biological activities, including antimicrobial and anticancer effects.
PropertyValue
Molecular FormulaC23H29N3O6S2C_{23}H_{29}N_{3}O_{6}S_{2}
Molecular Weight507.62 g/mol
CAS Number305852-26-0
Purity≥ 95%

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. The sulfonamide group is known to enhance such activities by inhibiting bacterial folate synthesis.
  • Antifungal Activity : Research indicates that derivatives containing similar structures have shown promising antifungal effects against species like Fusarium oxysporum. The presence of specific substituents can further enhance this activity .
  • Anticancer Potential : Compounds with similar thieno-pyridine structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Studies

A study conducted on related compounds demonstrated that those with the morpholinosulfonyl group exhibited enhanced antimicrobial activity compared to their counterparts lacking this functionality. For instance, compounds were tested against E. coli and K. pneumoniae, showing minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL .

Antifungal Efficacy

In vitro tests revealed that ethyl derivatives similar to the target compound displayed effective antifungal activity against Fusarium oxysporum, with MIC values ranging from 6 to 9 µg/mL. This suggests that the structural components significantly contribute to their efficacy against fungal pathogens .

Anticancer Activity

Research has shown that compounds featuring a tetrahydrothieno structure can inhibit cancer cell proliferation in various assays. One study reported an IC50 value indicating significant cytotoxicity in human cancer cell lines when treated with similar thieno-pyridine derivatives.

Properties

IUPAC Name

ethyl 6-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S2/c1-3-25-10-9-18-19(15-25)33-22(20(18)23(28)32-4-2)24-21(27)16-5-7-17(8-6-16)34(29,30)26-11-13-31-14-12-26/h5-8H,3-4,9-15H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZVXTMOEDZMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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